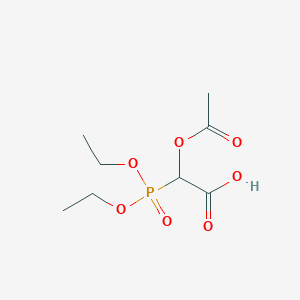
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid is an organic compound with the chemical formula C10H19O7P. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetoxy group and a diethoxyphosphoryl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
The synthesis of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be achieved through several methods. One common method involves the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically include:
Reactants: Diethyl phosphite and ethyl bromoacetate.
Base: Sodium hydride or potassium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Room temperature to 50°C.
Acetylation: Acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce acetic acid and diethyl phosphoric acid.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding phosphonic acids.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-(Acetyloxy)-2-(diethoxyphosphinyl)-acetic acid can be compared with similar compounds such as:
Diethylphosphonoacetic Acid: Similar in structure but lacks the acetoxy group, making it less reactive in certain substitution reactions.
Ethyl 2-Acetoxy-2-(diethoxyphosphoryl)acetate: An ester derivative with similar reactivity but different physical properties.
Diethylphosphonoethanoic Acid: Another related compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of acetoxy and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H15O7P |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-acetyloxy-2-diethoxyphosphorylacetic acid |
InChI |
InChI=1S/C8H15O7P/c1-4-13-16(12,14-5-2)8(7(10)11)15-6(3)9/h8H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
QAFXGVGAIBHDPN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(=O)O)OC(=O)C)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,3,5,6-Tetrafluoro-4-(prop-2-en-1-yl)phenyl]methanol](/img/structure/B8604671.png)
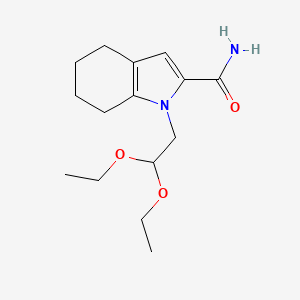
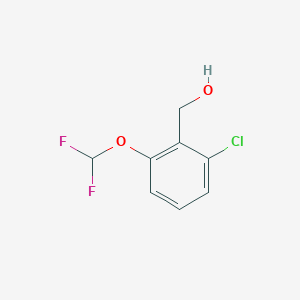
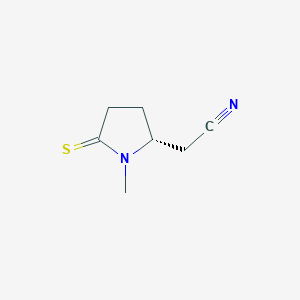
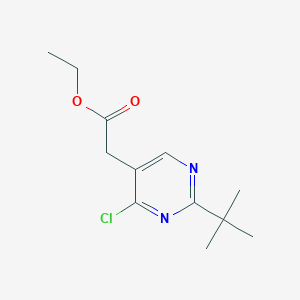
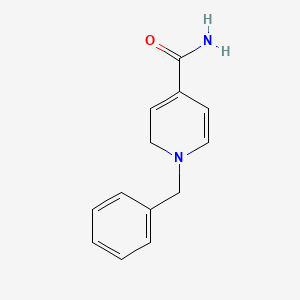
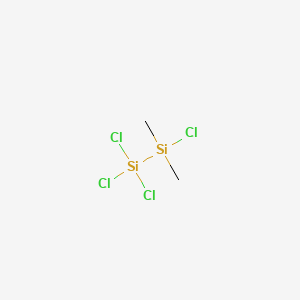
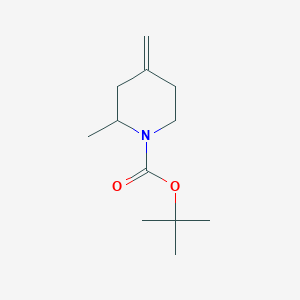
![2',3'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8604717.png)
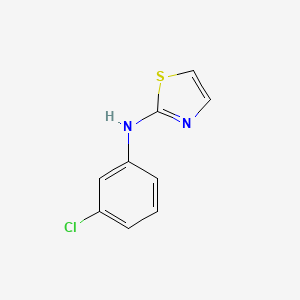
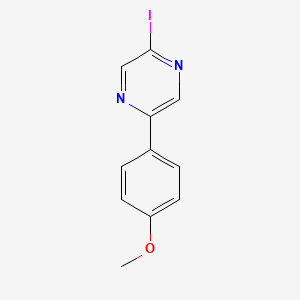
![Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B8604743.png)
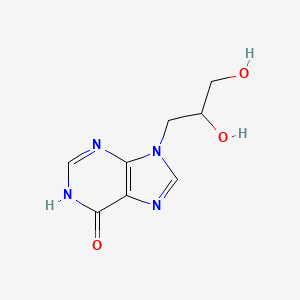
![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)
